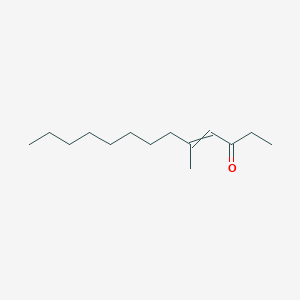![molecular formula C26H12Cl2F6N2O6S2 B14406330 Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] CAS No. 88465-00-3](/img/structure/B14406330.png)
Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] is a complex organic compound characterized by the presence of disulfide bonds and multiple functional groups, including chloro, trifluoromethyl, phenoxy, and nitro groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] typically involves the coupling of thiol precursors. One common method is the reaction of a thiol with 1-chlorobenzotriazole (BtCl) to form the benzotriazolated thiol (RSBt), which then reacts with another thiol to form the disulfide bond . This method avoids the use of toxic and harsh oxidizing agents, making it a more environmentally friendly approach.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar thiol coupling reactions. The use of organophosphorus sulfenyl bromide as an activating agent has been reported to yield unsymmetrical disulfides under mild conditions with high efficiency . This method can be adapted for industrial-scale production to ensure high yields and purity.
化学反応の分析
Types of Reactions
Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfenyl halides or thiosulfinates.
Reduction: The disulfide bond can be reduced to free thiol groups.
Substitution: The aromatic rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include halogens and peroxides.
Reduction: Reducing agents such as dithiothreitol (DTT) or glutathione can be used.
Substitution: Reagents like N-bromosuccinimide (NBS) for bromination or other halogenating agents.
Major Products Formed
Oxidation: Formation of sulfenyl halides or thiosulfinates.
Reduction: Formation of free thiol groups.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl] has several applications in scientific research:
作用機序
The compound exerts its effects primarily through its disulfide bonds, which can undergo redox reactions. These reactions are crucial in various biological processes, including protein folding and signaling . The molecular targets include thiol-containing proteins and enzymes, where the disulfide bonds can modulate their activity through redox changes .
類似化合物との比較
Similar Compounds
Fomesafen: Another compound with a similar phenoxy structure, used as an herbicide.
3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol: An intermediate in the synthesis of bioactive molecules.
Uniqueness
This detailed article provides a comprehensive overview of disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl], covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
88465-00-3 |
|---|---|
分子式 |
C26H12Cl2F6N2O6S2 |
分子量 |
697.4 g/mol |
IUPAC名 |
2-chloro-1-[3-[[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]disulfanyl]-4-nitrophenoxy]-4-(trifluoromethyl)benzene |
InChI |
InChI=1S/C26H12Cl2F6N2O6S2/c27-17-9-13(25(29,30)31)1-7-21(17)41-15-3-5-19(35(37)38)23(11-15)43-44-24-12-16(4-6-20(24)36(39)40)42-22-8-2-14(10-18(22)28)26(32,33)34/h1-12H |
InChIキー |
YDBYHLVQYNTYCZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C(F)(F)F)Cl)OC2=CC(=C(C=C2)[N+](=O)[O-])SSC3=C(C=CC(=C3)OC4=C(C=C(C=C4)C(F)(F)F)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


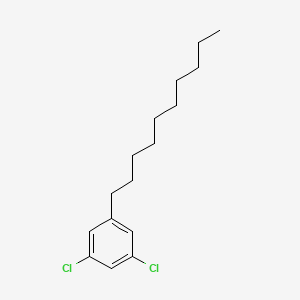

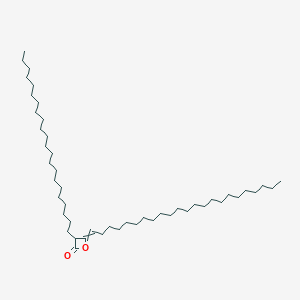
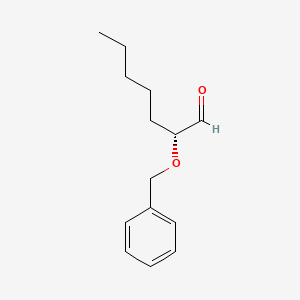
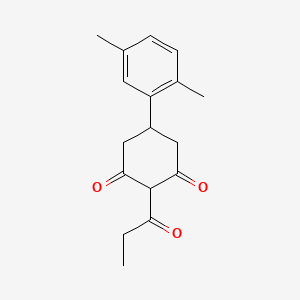
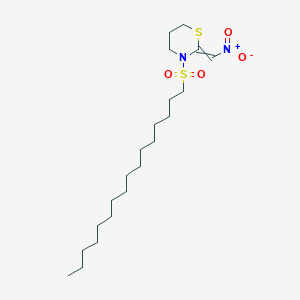

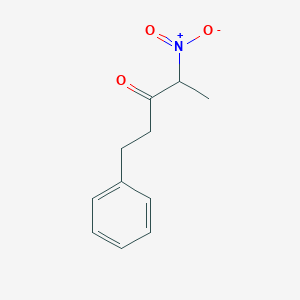
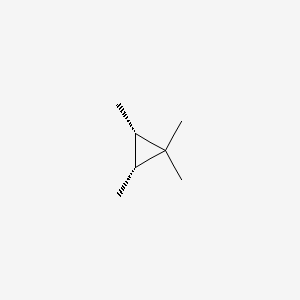

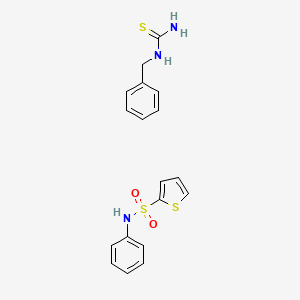
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
